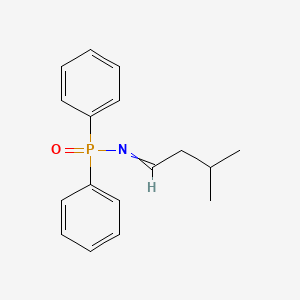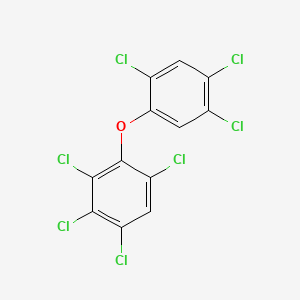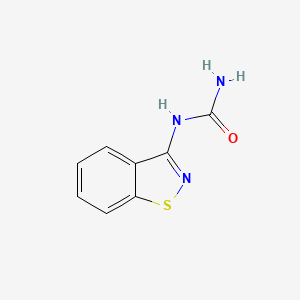
1,2-Benzothiazol-3-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzothiazol-3-ylurea is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Benzothiazol-3-ylurea can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions typically involve the use of catalysts such as samarium triflate under mild conditions in an aqueous medium .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed in industrial settings .
化学反应分析
Types of Reactions
1,2-Benzothiazol-3-ylurea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
科学研究应用
1,2-Benzothiazol-3-ylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 1,2-Benzothiazol-3-ylurea involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.
相似化合物的比较
1,2-Benzothiazol-3-ylurea can be compared with other similar compounds such as:
1,3-Benzothiazole: Another benzothiazole derivative with similar biological activities.
1,2,3-Benzothiadiazole: A bicyclic aromatic compound with a benzene ring fused to a thiadiazole ring.
Uniqueness
This compound is unique due to its specific structure and the presence of the urea group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
104121-42-8 |
|---|---|
分子式 |
C8H7N3OS |
分子量 |
193.23 g/mol |
IUPAC 名称 |
1,2-benzothiazol-3-ylurea |
InChI |
InChI=1S/C8H7N3OS/c9-8(12)10-7-5-3-1-2-4-6(5)13-11-7/h1-4H,(H3,9,10,11,12) |
InChI 键 |
JLIDXPUUSRABFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NS2)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)

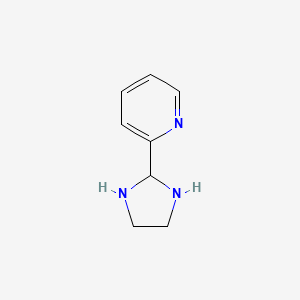
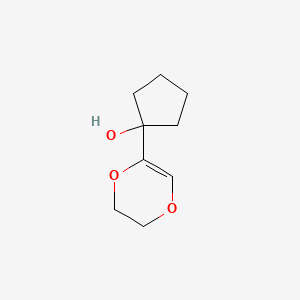
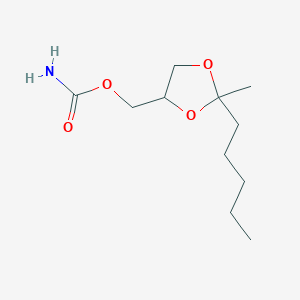
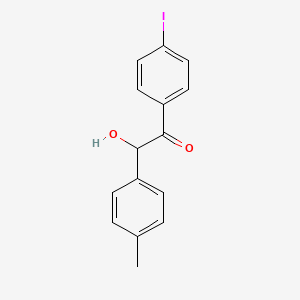
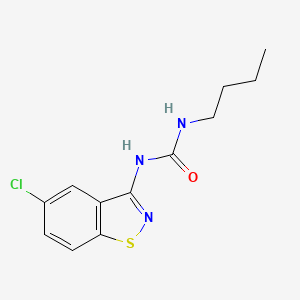
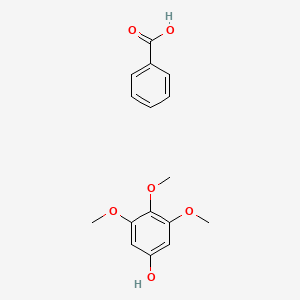

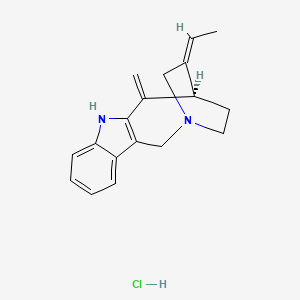
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)

